2'-Hydroxy-5'-methoxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2-hydroxy-4-methoxyacetophenone and its derivatives has been explored extensively. A study by Arjunan et al. (2014) utilized the DFT/B3LYP method for optimizing the stable geometry of this compound, revealing insights into its structural parameters and thermodynamic properties (Arjunan et al., 2014).
Molecular Structure Analysis
A detailed structural study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, including a variant of 2'-Hydroxy-5'-methoxyacetophenone, provided insights into their crystal structures using X-ray powder diffraction. This study emphasized the influence of weak intermolecular interactions in stabilizing the crystal packing of these compounds (Chattopadhyay et al., 2012).
Chemical Reactions and Properties
Research by Irgashev et al. (2009) involved using related acetophenones in the Claisen condensation process, demonstrating the versatility of these compounds in various chemical reactions (Irgashev et al., 2009). Filarowski et al. (2007) investigated ortho-hydroxyacetophenones, similar to 2'-Hydroxy-5'-methoxyacetophenone, to understand the role of ring substituents on hydrogen bonding in different states (Filarowski et al., 2007).
Physical Properties Analysis
Physical properties such as vibrational frequencies, structural parameters, and thermodynamic properties of closely related compounds have been determined through studies like those conducted by Arjunan et al. (2014), offering valuable insights into the physical aspects of these compounds (Arjunan et al., 2014).
Chemical Properties Analysis
The chemical properties of 2'-Hydroxy-5'-methoxyacetophenone and related compounds have been explored in studies focusing on their electronic structure, reactivity, and selectivity descriptors. These studies have utilized various computational methods to elucidate the chemical behavior of these compounds (Arjunan et al., 2014).
Scientific Research Applications
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Elbs Persulphate Oxidation of Phenols
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Inhibition of Human Hepatoma Cell Line HepG2
- Field : Biomedical Research
- Application : Certain arsine compounds, which could potentially include 2’-Hydroxy-5’-methoxyacetophenone, have been shown to significantly inhibit the growth of the human hepatoma cell line HepG2 .
- Method : The method involves the application of the arsine compound to the HepG2 cell line and monitoring the growth of the cells .
- Results : The effects of the arsine compounds were dose- and time-dependent, indicating potential anti-tumor activity .
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Preparation of Substituted Chromanone and Chromone Derivatives
- Field : Organic Chemistry
- Application : 2’-Hydroxy-5’-methoxyacetophenone is used to prepare substituted chromanone and chromone derivatives .
- Method : The specific method of preparation would depend on the exact derivative being synthesized. Typically, this involves a series of organic reactions, including condensation, cyclization, and substitution .
- Results : The result is a series of chromanone and chromone derivatives, which can have various applications, including as sirtuin 2-selective inhibitors .
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Organic Building Blocks
- Field : Material Science
- Application : 2’-Hydroxy-5’-methoxyacetophenone can be used as an organic building block in the synthesis of more complex organic compounds .
- Method : The specific method of application would depend on the exact compound being synthesized. This compound can be used in various organic reactions as a starting material or intermediate .
- Results : The result is a variety of complex organic compounds, which can have various applications in fields like pharmaceuticals, agrochemicals, and materials science .
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Inhibitory Properties on Carbonic Anhydrase Isozyme Activities
- Field : Biochemistry
- Application : 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone and its Cu (II), Co (II), Zn (II) and Mn (II) complexes have been shown to inhibit carbonic anhydrase I and II isoforms .
- Method : The method involves the application of the compounds to the enzymes and monitoring their activities .
- Results : The compounds were found to be effective inhibitors of the enzymes. The IC50 values of 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone and its Cu (II), Co (II), Zn (II) and Mn (II) complexes were determined .
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Cytotoxic Effects on Breast Adenocarcinoma Cell Lines
- Field : Oncology
- Application : The Cu (II) complex of 2’-Hydroxy-5’-methoxyacetophenone thiosemicarbazone has been found to have high cytotoxic effects on breast adenocarcinoma cell lines .
- Method : The method involves the application of the Cu (II) complex to the cell lines and monitoring their growth .
- Results : The Cu (II) complex displayed high cytotoxic properties, indicating potential as a chemotherapeutic molecule against drug-resistant breast cancer cells .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBGOFSXXWRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220765 | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10630 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2'-Hydroxy-5'-methoxyacetophenone | |
CAS RN |
705-15-7 | |
Record name | 2′-Hydroxy-5′-methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxy-5'-methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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